molecular formula C13H8BrFN6S B11056156 3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056156
M. Wt: 379.21 g/mol
InChI Key: DGOHCBFHSDNYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a fluorine atom, and a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment allows for the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and its potential biological activities. The presence of both bromine and fluorine atoms, along with the pyrazole ring, gives the compound distinct chemical and physical properties that make it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C13H8BrFN6S

Molecular Weight

379.21 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8BrFN6S/c1-6-9(5-16-17-6)12-20-21-11(18-19-13(21)22-12)8-4-7(14)2-3-10(8)15/h2-5H,1H3,(H,16,17)

InChI Key

DGOHCBFHSDNYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.